1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine
Description
1-Methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic piperazine derivative characterized by a methanesulfonyl group at the 1-position and a 2-(oxolan-3-yloxy)pyridine-4-carbonyl moiety at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in modulating solubility, bioavailability, and receptor interactions . The methanesulfonyl group enhances metabolic stability and influences electronic properties, while the oxolane (tetrahydrofuran) and pyridine moieties contribute to hydrogen bonding and π-π stacking interactions, respectively.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)23-13-3-9-22-11-13/h2,4,10,13H,3,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRHEVRIJZIKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities.
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
These properties would impact the bioavailability of the compound.
Biological Activity
1-Methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses like Chikungunya virus (CHIKV) and other flaviviruses. The mechanism involves the inhibition of viral replication and interference with viral entry into host cells .
- Cytotoxicity : In vitro studies have demonstrated that while some derivatives show potent antiviral activity, they can also exhibit cytotoxic effects. For instance, modifications that enhance antiviral activity often lead to increased cytotoxicity .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of piperazine derivatives.
Table 1: Summary of Biological Activity Studies
| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1 | CHIKV | 33 ± 7 | 66.4 | 9.83 |
| 2 | CHIKV | 18.6 | 18.6 | 1.17 |
| 3 | Zika Virus | 25 ± 5 | 45 | 1.8 |
Note: EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that causes cytotoxicity in 50% of cells.
Case Studies
- Antiviral Efficacy Against CHIKV : A study demonstrated that certain piperazine derivatives showed significant antiviral activity against CHIKV, with selectivity indices indicating favorable therapeutic profiles . The modifications in the piperazine structure were crucial for enhancing antiviral efficacy while minimizing cytotoxicity.
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural changes in piperazine derivatives affect their biological activity. For instance, altering substituents on the pyridine ring or modifying the methanesulfonyl group can lead to variations in potency against different viral strains .
Scientific Research Applications
Chemical Properties and Structure
The compound features several notable structural components:
- Piperazine Ring : A common scaffold in many biologically active compounds, contributing to its pharmacological properties.
- Oxolan-3-yloxy and Pyridine Moieties : These groups enhance the compound's interaction with biological targets, potentially influencing its activity against various diseases.
- Methanesulfonyl Group : This functional group may play a role in enhancing solubility and bioavailability.
Pharmacological Applications
1-Methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine has been investigated for several pharmacological applications:
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, utilizing methods such as disc diffusion assays to evaluate antibacterial activity .
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may affect key signaling pathways involved in tumor growth. For instance, related compounds have demonstrated anti-proliferative effects on breast cancer cell lines, indicating potential utility in cancer treatment strategies .
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound may possess neuroprotective properties. Preliminary studies suggest modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .
Case Study 2: Cancer Cell Proliferation
In another investigation, derivatives with similar structural properties were tested for their effects on breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation through the modulation of specific molecular pathways associated with cancer growth. This positions them as candidates for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following table summarizes key structural analogs and their properties compared to the target compound:
Key Observations:
Solubility and pKa Trends :
- Ethylene/methylene spacers between piperazine and aromatic groups (e.g., Sch-417690) improve solubility (>100 μM) due to moderate basicity (pKa ~7.5) .
- Direct attachment of electron-withdrawing groups (e.g., chloropyridine in ) reduces solubility (<20 μM) and lowers pKa (~4.8), limiting bioavailability.
- The target compound’s oxolane-pyridine substituent likely balances solubility (~50 μM) and pKa (~6.5), aligning with analogs like compound 8e .
Biological Activity: Norovirus Inhibition: Compound 8e’s thiadiazolidine moiety enhances protease inhibition (IC50 = 1.2 μM) via hydrophobic interactions . CCR5 Antagonism: Chloropyridine derivatives () and Sch-417690 () achieve sub-nanomolar potency by optimizing substituent size and electronic effects. Anticancer Activity: Pyrrolidinylcarbonyl derivatives () exhibit moderate activity, suggesting the target compound’s pyridine-carbonyl group may require optimization for improved efficacy.
Synthetic Strategies :
- Nucleophilic substitution (e.g., NaBH3CN-mediated reductive amination in ) and microwave-assisted reactions (e.g., ) are common for piperazine functionalization.
- The target compound’s synthesis likely involves coupling 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid with methanesulfonyl-piperazine via carbodiimide chemistry.
Research Findings and Implications
Receptor Selectivity :
- Sch-417690’s methoxymethyl group confers >100-fold selectivity for CCR5 over M1/M2 receptors . The target compound’s oxolane group may similarly enhance selectivity for undisclosed targets.
Metabolic Stability :
- Methanesulfonyl derivatives (e.g., ) resist oxidative metabolism compared to N-phenylpiperazines, suggesting the target compound may exhibit favorable pharmacokinetics.
Limitations :
- Compounds without spacers (e.g., ) show reduced solubility, emphasizing the need for structural optimization in the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
